molecular formula C8H7N3O3 B2411579 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 675830-69-0

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2411579
CAS No.: 675830-69-0
M. Wt: 193.162
InChI Key: IDXDCHOXWPFNFU-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The reaction conditions are mild and do not require expensive catalysts, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the carboxylic acid group.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as tyrosine kinases and phosphodiesterases . These interactions disrupt cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and its antimicrobial properties make it a valuable compound for further research and development.

Properties

IUPAC Name

7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-7(12)9-6-3-5(8(13)14)10-11(4)6/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDCHOXWPFNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC(=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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